Methyl 2-(3-bromo-2-methoxyphenyl)acetate
Description
Contextual Significance in Organic Synthesis
Halogenated aromatic scaffolds are another critical class of compounds in synthetic and medicinal chemistry. researchgate.net The incorporation of halogen atoms, such as bromine, onto an aromatic ring can significantly influence a molecule's physicochemical properties, including its lipophilicity and metabolic stability. researchgate.net This makes halogenated aromatics valuable components in the design of new drugs and functional materials.
Importance of Brominated Aromatic Systems as Synthetic Precursors
Brominated aromatic systems are particularly prized as synthetic precursors due to the reactivity of the carbon-bromine bond. mdpi.com The bromine atom can be readily replaced or can participate in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.comyoutube.comyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a robust platform for the construction of complex molecular architectures from simpler brominated starting materials. researchgate.netmdpi.comorganic-chemistry.org The regioselective introduction of bromine onto an aromatic ring is a key strategy in multi-step organic synthesis. nih.gov
Overview of Ester Functional Group Utility in Chemical Transformations
The ester functional group, characterized by a carbonyl group bonded to an alkoxy group (-COOR), is a cornerstone of organic chemistry. researchgate.net Esters are commonly found in natural products and are widely used as intermediates in chemical synthesis. wikipedia.org They can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to alcohols, and reaction with Grignard reagents to form tertiary alcohols. researchgate.netwikipedia.org The ester group can also be involved in condensation reactions, such as the Claisen condensation, to form new carbon-carbon bonds. wikipedia.org The methyl ester, as in the case of Methyl 2-(3-bromo-2-methoxyphenyl)acetate, is a common and synthetically versatile form of the ester functional group.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromo-2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9(12)6-7-4-3-5-8(11)10(7)14-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEIUUPTALUWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity of Methyl 2 3 Bromo 2 Methoxyphenyl Acetate
IUPAC Name: methyl 2-(3-bromo-2-methoxyphenyl)acetate
Molecular Formula: C₁₀H₁₁BrO₃
The structure of this compound is defined by a benzene (B151609) ring substituted with a bromine atom at position 3, a methoxy (B1213986) group at position 2, and a methyl acetate (B1210297) group attached to the ring at position 1 via a methylene (B1212753) bridge.
For context, the closely related compound Methyl 2-(3-bromophenyl)acetate has the CAS Number 150529-73-0 . Another isomer, Methyl 2-bromo-2-(3-methoxyphenyl)acetate , has the CAS Number 86215-57-8 . bldpharm.com
Structural and Physicochemical Properties
The structural arrangement of the substituents on the phenyl ring of Methyl 2-(3-bromo-2-methoxyphenyl)acetate dictates its chemical behavior. The presence of the ortho-methoxy group can influence the conformation of the molecule and the reactivity of the adjacent bromo and acetate (B1210297) groups through steric and electronic effects.
Detailed experimental physicochemical properties for this compound are not widely documented. However, we can infer some properties based on its constituent parts and data from similar compounds. The table below provides a summary of key physicochemical parameters for the parent compound, Phenylacetic acid, and a related methoxy-substituted ester, Methyl (2-methoxyphenyl)acetate, to provide a comparative context.
| Property | Value for Phenylacetic acid | Value for Methyl (2-methoxyphenyl)acetate |
|---|---|---|
| Molecular Weight | 136.15 g/mol wikipedia.org | 180.20 g/mol nih.gov |
| Boiling Point | 265.5 °C wikipedia.org | Not available |
| Melting Point | 76-77 °C wikipedia.org | Not available |
| Solubility in Water | 15 g/L wikipedia.org | Not available |
Synthesis and Reactivity
Approaches to the 3-Bromo-2-methoxyphenyl Moiety Construction
The key challenge in synthesizing the target compound lies in the regioselective introduction of a bromine atom at the C-3 position of the 2-methoxyphenylacetic acid framework. The methoxy group is an ortho-, para-directing activator, while the acetic acid side chain is a weak deactivator and meta-director. This creates a challenge in achieving the desired 3-bromo substitution pattern.
Regioselective Bromination of 2-Methoxyphenylacetic Acid Precursors
Direct bromination of 2-methoxyphenylacetic acid would likely lead to a mixture of products due to the competing directing effects of the methoxy and acetic acid groups. The activating ortho-, para-directing methoxy group would favor bromination at the 3- and 5-positions, while the deactivating meta-directing acetic acid group would favor the 3- and 5-positions as well. This overlap in directing effects could potentially lead to the desired 3-bromo isomer, but also the 5-bromo isomer and possibly di-substituted products.
In a related example, the regioselective bromination of 4-methoxyphenylacetic acid has been successfully achieved to yield 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.govresearchgate.net This reaction is typically carried out using bromine in acetic acid. nih.gov The methoxy group at C-4 directs the incoming bromine to the ortho-position (C-3), which is also meta to the acetic acid group.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-methoxyphenylacetic acid | Bromine, acetic acid, room temperature | 2-(3-bromo-4-methoxyphenyl)acetic acid | 84% | nih.gov |
This table showcases the successful regioselective bromination of an isomeric precursor.
For the synthesis of the 3-bromo-2-methoxyphenyl moiety, controlling the regioselectivity is more complex. The use of specific brominating agents and catalysts, as well as careful control of reaction temperature, could potentially favor the formation of the desired 3-bromo isomer from 2-methoxyphenylacetic acid. nih.gov
Convergent Synthesis via Metal-Catalyzed Coupling Methodologies
A convergent synthetic approach offers an alternative strategy to overcome the challenges of regioselective bromination. This would involve the coupling of two smaller, pre-functionalized molecules. Metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govacs.org
A plausible, though not explicitly documented, convergent strategy for the 3-bromo-2-methoxyphenyl moiety could involve a palladium-catalyzed coupling reaction. For instance, a suitably protected 2-methoxyphenylboronic acid derivative could be coupled with a brominating agent, or a 2-bromoanisole (B166433) derivative could be coupled with a synthon containing the acetic acid ester group. The Suzuki cross-coupling reaction, for example, has been widely used for the synthesis of biaryl compounds and other complex molecules, often employing a palladium catalyst and a base. nih.gov
Palladium-catalyzed three-component coupling reactions have also emerged as a powerful tool in organic synthesis, allowing for the efficient construction of complex molecules from simple starting materials. nih.gov A hypothetical three-component reaction could potentially bring together a 2-methoxyphenyl derivative, a bromine source, and a two-carbon unit to construct the desired framework.
Esterification Techniques for Carboxylic Acid Precursors of this compound
Once the precursor, 2-(3-bromo-2-methoxyphenyl)acetic acid, is obtained, the final step is esterification to yield the methyl ester. This is a standard transformation in organic chemistry with several well-established methods.
A common and straightforward method for esterification is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product. This method has been successfully used for the synthesis of related compounds like methyl 2-(2-bromophenyl)acetate, achieving high yields. chemicalbook.com
| Carboxylic Acid Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2-Bromophenylacetic acid | Methanol, catalytic conc. H₂SO₄, reflux | Methyl 2-(2-bromophenyl)acetate | 99% | chemicalbook.com |
| α-bromo(2-chloro)phenyl acetic acid | Methanol, conc. H₂SO₄, reflux | Methyl α-bromo(2-chloro)phenylacetate | Not specified | google.com |
This table illustrates common esterification conditions for related bromo-substituted phenylacetic acids.
Other esterification methods include the use of diazomethane, which provides a high-yield route to methyl esters but requires caution due to its toxicity and explosive nature. Alternatively, alkylating agents such as dimethyl sulfate (B86663) or methyl iodide can be used in the presence of a base.
Development of Green Chemistry Protocols in Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis of this compound can potentially be made more environmentally friendly through the adoption of green chemistry protocols.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgnih.gov
While a specific microwave-assisted synthesis of this compound has not been reported, the principles of MAOS can be applied to both the bromination and esterification steps. For instance, a microwave-assisted esterification of acetic acid has been shown to be highly efficient, achieving high conversion in a short time. researchgate.net The α-arylation of diethyl malonate has also been effectively carried out using microwave irradiation in the presence of a copper catalyst. doi.org These examples suggest that a microwave-assisted approach could be a viable and efficient method for the synthesis of the target compound.
| Reaction Type | Key Advantages of Microwave-Assisted Synthesis |
| Esterification | Reduced reaction times, increased yields, potential for solvent-free conditions. |
| Cross-Coupling | Faster reaction rates, improved efficiency, often lower catalyst loading required. |
This table summarizes the potential benefits of employing microwave assistance in the synthesis.
Utilization of Deep Eutectic Solvents (DES)
Deep eutectic solvents (DESs) are a class of green solvents that have gained significant attention as environmentally benign alternatives to volatile organic compounds (VOCs). wikipedia.org DESs are typically formed by mixing a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea, carboxylic acids, or alcohols). researchgate.netwikipedia.org They are often biodegradable, non-toxic, and have low vapor pressure.
DESs can act as both the solvent and catalyst in chemical reactions, including esterifications. nih.govrsc.orgacs.org For example, ternary deep eutectic solvents have been successfully used for the esterification of 2-methylpropenoic acid, demonstrating excellent catalytic activity and recyclability. nih.gov Starch esterification has also been achieved efficiently using DESs as both chaotropic agents and reaction promoters. rsc.org The use of a DES in the esterification of 2-(3-bromo-2-methoxyphenyl)acetic acid could offer a greener synthetic route by eliminating the need for hazardous acid catalysts and volatile organic solvents.
| DES Component 1 (Hydrogen Bond Acceptor) | DES Component 2 (Hydrogen Bond Donor) | Potential Application in Synthesis | Reference |
| Choline Chloride | Urea | Esterification of carboxylic acids | nih.govacs.org |
| Choline Chloride | Tartaric Acid | Starch Acetylation | rsc.org |
This table provides examples of deep eutectic solvents and their applications in related reactions.
Solvent-Free and Environmentally Benign Reaction Conditions
The synthesis of this compound and its analogs is increasingly being guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, minimize waste, and promote energy efficiency. ijpsjournal.comjddhs.comresearchgate.net These approaches are crucial in modern pharmaceutical and chemical industries to ensure sustainable manufacturing processes. jddhs.com Key strategies in this domain include conducting reactions without a solvent, utilizing energy-efficient methods like microwave irradiation, and employing recyclable catalysts. ijpsjournal.comjddhs.com
Solvent-free reaction conditions represent a significant advancement in environmentally benign synthesis. jddhs.com Traditional organic solvents often contribute to air pollution through the emission of volatile organic compounds (VOCs) and can be hazardous due to their toxicity and flammability. jddhs.com By eliminating the solvent, these risks are mitigated, and the process becomes inherently safer and cleaner. ijpsjournal.com For the synthesis of esters like this compound, solvent-free esterification can be achieved by heating the corresponding carboxylic acid, in this case, 2-(3-bromo-2-methoxyphenyl)acetic acid, with an alcohol in the presence of a catalyst or simply by optimizing the temperature. jetir.org Research on the synthesis of phenolic esters has demonstrated that high conversion rates (up to 99%) can be achieved by heating various substituted phenols with acetic anhydride (B1165640) at 120°C without any catalyst. jetir.org This method's primary advantage is the absence of acidic or basic catalysts and solvents, simplifying the work-up process, which typically involves pouring the reaction mixture into ice-cold water and extracting the product. jetir.org
Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry that can be applied to the synthesis of phenylacetate (B1230308) derivatives. ijpsjournal.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes and decrease energy consumption compared to conventional heating methods. ijpsjournal.comjddhs.com This technique has been successfully used in the solvent-free synthesis of various compounds, yielding high-purity products. For instance, the acetylation of p-aminophenol to produce paracetamol has been achieved with approximately 92% purity in just three minutes under solvent-free microwave conditions. ijpsjournal.com A similar approach could be envisioned for the esterification of 2-(3-bromo-2-methoxyphenyl)acetic acid with methanol.
A sustainable route for the synthesis of alkyl arylacetates has also been developed via the carbonylation of benzyl (B1604629) acetates. This method avoids the use of halogenated precursors and stoichiometric bases, which are common in traditional multi-step syntheses. rsc.org The process involves a palladium-catalyzed carbonylation of a benzyl acetate with an alcohol. rsc.org The benzyl acetate precursors themselves can be synthesized using green methods, such as reacting a benzyl alcohol with isopropenyl acetate, a non-toxic acetylating agent that produces only acetone (B3395972) as a by-product. rsc.org
These environmentally benign strategies offer significant advantages over traditional synthetic methods by reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. The application of these principles to the synthesis of this compound and its analogs is a critical step towards more sustainable chemical manufacturing.
Table 1: Comparison of Green Synthesis Strategies for Ester Formation
| Strategy | Key Features | Advantages | Example Application (Analogous Reactions) |
| Solvent-Free Thermal Catalysis | Reaction conducted at elevated temperatures without a solvent medium. jetir.org | Reduces solvent waste, minimizes pollution, simplifies product purification. jddhs.comjetir.org | Esterification of substituted phenols with acetic anhydride at 120°C. jetir.org |
| Microwave-Assisted Synthesis (MAOS) | Utilizes microwave energy for rapid heating. ijpsjournal.com | Drastically reduces reaction times, lowers energy consumption, often performed solvent-free. ijpsjournal.comjddhs.com | Synthesis of paracetamol from p-aminophenol and acetic anhydride. ijpsjournal.com |
| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants. gcsu.edu | Easy separation and recycling of the catalyst, reduces waste. jetir.orggcsu.edu | Esterification of 4-ethoxyphenol (B1293792) with phenylacetic acid using Amberlyst-15. gcsu.edu |
| Sustainable Carbonylation | Carbonylation of non-halogenated precursors like benzyl acetates. rsc.org | Avoids hazardous reagents and production of stoichiometric waste. rsc.org | Palladium-catalyzed methoxycarbonylation of benzyl acetates to form methyl phenylacetate. rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Center
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex biaryl systems and other elaborate structures.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org For this compound, the aryl bromide can be coupled with a variety of aryl or vinyl boronic acids or their corresponding esters. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The reaction is typically carried out in the presence of a base, which is crucial for the activation of the organoboron compound. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored depending on the specific substrates. For substrates similar to this compound, various palladium precursors like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands are effective. nih.govnih.gov The presence of the ortho-methoxy group can influence the reaction kinetics and the stability of the intermediates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | --- | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
This table presents typical conditions used for Suzuki-Miyaura reactions involving aryl bromides and may be applicable to this compound.
Exploration of Other Metal-Catalyzed Coupling Paradigms (e.g., Sonogashira, Negishi)
Beyond the Suzuki-Miyaura reaction, the aryl bromide of this compound is amenable to other important palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. nih.gov This transformation would convert this compound into the corresponding arylalkyne derivative, a valuable precursor for various heterocyclic compounds and complex natural products. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF / DMF | 25-80 |
This table shows common conditions for Sonogashira couplings that could be applied to this compound.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. organic-chemistry.orgnih.gov For this compound, coupling with various alkyl-, aryl-, or vinylzinc reagents would provide access to a diverse range of substituted phenylacetate derivatives. The organozinc reagents can often be generated in situ from the corresponding organohalide. organic-chemistry.org
Table 3: Typical Conditions for Negishi Coupling of Aryl Bromides
| Catalyst | Ligand | Organometallic Reagent | Solvent |
|---|---|---|---|
| Pd(P(t-Bu)₃)₂ | --- | R-ZnCl | THF / Dioxane |
| NiCl₂(dppe) | --- | R-ZnBr | THF |
This table outlines general conditions for Negishi couplings applicable to the target compound.
Functional Group Transformations of the Methyl Ester Moiety
The methyl ester group in this compound provides a handle for a variety of chemical modifications, including hydrolysis, transesterification, reduction, and condensation reactions.
Ester Hydrolysis and Transesterification Reactions
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-(3-bromo-2-methoxyphenyl)acetic acid. Basic hydrolysis, typically using alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol, THF), is a common and efficient method. Acid-catalyzed hydrolysis can also be employed but may require harsher conditions. The resulting carboxylic acid is a key intermediate for further transformations, such as amide bond formation. The hydrolysis of similar phenylacetic acid esters is a well-established procedure. nih.gov
Table 4: Common Conditions for Ester Hydrolysis
| Reagent | Solvent | Temperature |
|---|---|---|
| LiOH | THF / H₂O | Room Temperature to 50°C |
| NaOH | Methanol / H₂O | Room Temperature to Reflux |
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with benzyl alcohol under acidic conditions would yield Benzyl 2-(3-bromo-2-methoxyphenyl)acetate. This reaction is useful for introducing different ester functionalities that may be required for specific synthetic targets or to alter the properties of the molecule. google.com
Reductions to Alcohol Derivatives
The methyl ester functionality can be reduced to a primary alcohol, 2-(3-bromo-2-methoxyphenyl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Other reducing agents like diisobutylaluminium hydride (DIBAL-H) can also be used, sometimes allowing for reduction at lower temperatures. The resulting alcohol can serve as a versatile building block for subsequent reactions, such as etherification or oxidation.
Table 5: Reagents for the Reduction of Esters to Alcohols
| Reducing Agent | Solvent | Typical Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | THF / Diethyl ether | 0°C to reflux |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene / CH₂Cl₂ | -78°C to Room Temperature |
Carbonyl Additions and Condensation Reactions
The ester carbonyl of this compound can undergo nucleophilic attack, leading to addition or condensation products. A common transformation is the conversion of the ester into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This aminolysis reaction often requires elevated temperatures or can be catalyzed to proceed under milder conditions. The resulting amide, 2-(3-bromo-2-methoxyphenyl)acetamide, introduces a new functional group that can be further modified or participate in intramolecular reactions.
Reactivity of the Aromatic Ring System: Electrophilic and Nucleophilic Aromatic Substitutions
The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic effects of its substituents: the methoxy (-OCH₃) group, the bromine (-Br) atom, and the methyl acetate (-CH₂COOCH₃) side chain.
The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it also directs electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate (arenium ion). The methyl acetate side chain has a weak deactivating inductive effect on the ring.
In electrophilic aromatic substitution (EAS), the positions for substitution are influenced by the combined directing effects of the existing groups. The methoxy group strongly activates the positions ortho and para to it (C1 and C3, C5), while the bromo group directs to its ortho and para positions (C2 and C4). The directing effects are summarized in the table below.
| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
| C4 | Activated by -OCH₃ (para), Deactivated by -Br (ortho) | Moderate | Favorable for substitution |
| C6 | Activated by -OCH₃ (ortho), Deactivated by -Br (para) | High (next to side chain) | Less favorable |
| C5 | Activated by -OCH₃ (meta), Deactivated by -Br (meta) | Low | Unfavorable |
Given these factors, electrophilic substitution, such as nitration or further halogenation, is most likely to occur at the C4 position, which is para to the strongly activating methoxy group and ortho to the bromo group.
Nucleophilic aromatic substitution (SNAr) on this molecule is less common as the ring is not activated by strong electron-withdrawing groups like nitro groups. wikipedia.org However, the bromine atom can be replaced through transition-metal-catalyzed cross-coupling reactions, which are synthetically more valuable. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, leverage the C-Br bond as a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Utilization of this compound as a Precursor in Complex Molecule and Heterocyclic Synthesis
The bifunctional nature of this compound, possessing both an aryl bromide and an ester group, makes it a versatile building block for the synthesis of more complex structures, including polycyclic and heterocyclic systems.
Annulation Reactions for Polycyclic Systems
Annulation, the formation of a new ring onto an existing one, can be achieved using this compound as a starting material, primarily through intramolecular reactions. A key strategy is the intramolecular Heck reaction. wikipedia.orgconnectjournals.comlibretexts.orgprinceton.edu This involves a palladium-catalyzed coupling between the aryl bromide and an alkene tethered to the molecule. For instance, if the ester side chain were modified to include a terminal alkene, an intramolecular Heck cyclization could lead to the formation of a six-membered ring fused to the benzene core, creating a dihydro-isoquinolinone or related scaffold.
Another approach to polycyclic systems like dibenzofurans involves a palladium-catalyzed intramolecular C-H arylation. While direct examples starting from the title compound are not prominent, the general strategy involves the formation of a biaryl ether linkage followed by cyclization. organic-chemistry.orgbiointerfaceresearch.comrsc.org A hypothetical route could involve a Buchwald-Hartwig C-O coupling to introduce a phenol (B47542) at the C3 position, followed by an intramolecular cyclization to forge the furan (B31954) ring.
Precursor to Substituted Quinazolinone Derivatives and Related Heterocycles
Quinazolinones are a class of heterocyclic compounds with significant biological activity. nih.gov Their synthesis often begins with substituted anthranilic acids. wikipedia.org this compound can serve as a precursor to the necessary anthranilic acid derivative through a series of transformations. A plausible synthetic sequence would involve:
A C-N coupling reaction , such as the Buchwald-Hartwig amination, to replace the bromine atom with an amino group. wikipedia.orgorganic-chemistry.orglibretexts.org
Transformation of the side chain . The resulting aminophenylacetate would then need to be converted to an anthranilic acid derivative. This could potentially be achieved through functional group interconversions.
Once the corresponding anthranilic acid or a derivative thereof is formed, it can be cyclized with various reagents to form the quinazolinone core. For example, reaction with an amide or an acid chloride can lead to the formation of the heterocyclic ring. wikipedia.orgwikipedia.org
A representative, though not specific to the title compound, synthetic approach to quinazolinones is shown below:
| Step | Reaction Type | Reactants | Product |
| 1 | N-Acylation | Anthranilic acid, Acyl chloride | N-Acylanthranilic acid |
| 2 | Condensation/Cyclization | N-Acylanthranilic acid, Amine | Substituted Quinazolinone |
Applications in the Construction of Advanced Organic Scaffolds
The strategic placement of the bromo, methoxy, and ester functionalities on this compound allows for its use in building complex molecular architectures. The aryl bromide is a key functional group for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing intricate molecular frameworks. wikipedia.orgnih.govresearchgate.netarkat-usa.org
Suzuki-Miyaura Coupling : The reaction of the aryl bromide with a boronic acid or ester can be used to form a new C-C bond, leading to biaryl structures or introducing complex side chains. wikipedia.orgresearchgate.netarkat-usa.orgnih.govgre.ac.uk
Sonogashira Coupling : Coupling with a terminal alkyne introduces an alkynyl moiety, which is a versatile functional group for further transformations, including cyclizations and the synthesis of conjugated systems. organic-chemistry.orgnih.govbeilstein-journals.orglibretexts.org
Buchwald-Hartwig Amination : This reaction allows for the formation of C-N bonds, enabling the synthesis of arylamines, which are common substructures in pharmaceuticals and other advanced materials. wikipedia.orgorganic-chemistry.orglibretexts.orgorgsyn.orgdoi.org
These cross-coupling reactions can be performed with high chemoselectivity, leaving the ester and methoxy groups intact for subsequent modifications. This sequential reactivity is a cornerstone of modern organic synthesis, allowing for the efficient and controlled assembly of advanced organic scaffolds from relatively simple starting materials like this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.
1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate group, and the methoxy protons. The aromatic region would likely show a complex splitting pattern due to the trisubstituted benzene ring. The proton ortho to the bromine atom is expected to be the most deshielded. The coupling constants (J values) between adjacent aromatic protons would be crucial in confirming their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methoxy carbons. The carbon atom attached to the bromine would show a characteristic chemical shift, and its position can be confirmed by the absence of a directly attached proton in a DEPT experiment.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H | 7.0 - 7.5 | 110 - 160 |
| -OCH₃ (aromatic) | ~3.9 | ~56 |
| -CH₂- | ~3.7 | ~40 |
| -OCH₃ (ester) | ~3.6 | ~52 |
| C=O | - | ~170 |
| C-Br | - | ~115 |
Note: These are predicted values and may vary from experimental data.
2D NMR (COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring and the methylene group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the aromatic ring, the methoxy group, and the acetate moiety. For instance, correlations from the methylene protons to the carbonyl carbon and the aromatic carbons would be expected.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Elucidation
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₁BrO₃), the expected monoisotopic mass would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M]⁺ (for ⁷⁹Br) | C₁₀H₁₁⁷⁹BrO₃ | 257.9891 |
| [M]⁺ (for ⁸¹Br) | C₁₀H₁₁⁸¹BrO₃ | 259.9871 |
| [M+Na]⁺ (for ⁷⁹Br) | C₁₀H₁₁⁷⁹BrNaO₃ | 280.9711 |
| [M+Na]⁺ (for ⁸¹Br) | C₁₀H₁₁⁸¹BrNaO₃ | 282.9690 |
Note: These are predicted values and may vary from experimental data.
The fragmentation pathways observed in the mass spectrum would likely involve the loss of the methoxy group, the entire ester group, and the bromine atom, providing further structural confirmation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. Other key absorptions would include C-O stretching for the ester and ether linkages, C-H stretching for the aromatic and aliphatic groups, and aromatic C=C stretching bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1730 - 1750 |
| C-O (Ester/Ether) | Stretching | 1000 - 1300 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C-Br | Stretching | 500 - 600 |
Note: These are predicted values and may vary from experimental data.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound is the primary chromophore. The substitution pattern on the ring will influence the wavelength of maximum absorption (λ_max). The spectrum is expected to show characteristic π → π* transitions.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
In-depth Analysis of this compound: A Focus on Structural Geometry
A detailed comparative study of the experimentally determined and theoretically predicted geometric parameters of this compound is not available in the current body of scientific literature. While numerous studies focus on the synthesis and general characterization of related bromo- and methoxy-substituted phenylacetates, a specific investigation combining experimental techniques like X-ray crystallography with theoretical calculations such as Density Functional Theory (DFT) for the title compound could not be located.
The structural elucidation of a molecule is fundamental to understanding its chemical behavior and potential applications. Advanced spectroscopic methods, in conjunction with computational chemistry, provide a powerful toolkit for determining the precise three-dimensional arrangement of atoms. A comparative analysis of experimentally derived and theoretically predicted geometries is crucial for validating computational models and gaining deeper insights into the subtle electronic and steric effects that govern molecular conformation.
For a molecule like this compound, such a study would involve the crystallization of the compound and subsequent analysis using single-crystal X-ray diffraction to obtain its solid-state structure. This experimental data would provide precise measurements of bond lengths, bond angles, and torsion angles.
Concurrently, theoretical calculations, typically employing DFT methods with a suitable basis set, would be performed to model the molecule in the gaseous phase. These calculations would yield an optimized geometry, representing the molecule's lowest energy conformation in the absence of intermolecular forces present in the crystal lattice.
The comparison between these two datasets is invaluable. Discrepancies between the experimental and theoretical values can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding or crystal packing forces, which are not accounted for in the gas-phase theoretical model. Conversely, strong agreement between the two validates the accuracy of the computational method for that class of compounds.
Although specific data for this compound is not available, the general approach for similar molecules involves the creation of detailed tables to compare these geometric parameters.
Table 1: Hypothetical Comparison of Selected Bond Lengths (Å)
| Bond | Experimental (X-ray) | Theoretical (DFT) |
| Br-C3 | Data not available | Data not available |
| C2-O(methoxy) | Data not available | Data not available |
| C(phenyl)-C(acetate) | Data not available | Data not available |
| C=O (ester) | Data not available | Data not available |
| C-O (ester) | Data not available | Data not available |
Table 2: Hypothetical Comparison of Selected Bond Angles (°)
| Angle | Experimental (X-ray) | Theoretical (DFT) |
| Br-C3-C2 | Data not available | Data not available |
| C3-C2-O(methoxy) | Data not available | Data not available |
| O(methoxy)-C2-C1 | Data not available | Data not available |
| C(phenyl)-C(acetate)-C(=O) | Data not available | Data not available |
| O=C-O(ester) | Data not available | Data not available |
Table 3: Hypothetical Comparison of Selected Dihedral Angles (°)
| Dihedral Angle | Experimental (X-ray) | Theoretical (DFT) |
| Br-C3-C2-C1 | Data not available | Data not available |
| C3-C2-C1-C(acetate) | Data not available | Data not available |
| C1-C(acetate)-C(=O)-O | Data not available | Data not available |
Computational Chemistry and Mechanistic Investigations of Methyl 2 3 Bromo 2 Methoxyphenyl Acetate
Density Functional Theory (DFT) Calculations
Detailed computational studies using Density Functional Theory (DFT) on Methyl 2-(3-bromo-2-methoxyphenyl)acetate are not extensively available in peer-reviewed literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. For a molecule like this compound, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Molecular Geometry Optimization and Conformational Analysis
The initial step in a computational study involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its structure.
A conformational analysis would also be crucial due to the presence of rotatable bonds, particularly the C-C bond connecting the phenyl ring and the acetate (B1210297) group, and the C-O bonds of the methoxy (B1213986) and ester groups. This analysis would identify different stable conformers and their relative energies, providing insight into the molecule's flexibility and the most likely shapes it adopts.
Optimized Geometric Parameters (Hypothetical Data) Below is a hypothetical table of what optimized geometric parameters for the lowest energy conformer of this compound might look like.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C(ar)-Br | 1.91 |
| C(ar)-O(methoxy) | 1.37 | |
| O(methoxy)-C(methyl) | 1.43 | |
| C(ar)-C(acetate) | 1.52 | |
| C(acetate)-C(=O) | 1.51 | |
| C=O | 1.21 | |
| C-O(ester) | 1.34 | |
| O(ester)-C(methyl) | 1.45 | |
| **Bond Angles (°) ** | C-C-Br | 119.5 |
| C-C-O(methoxy) | 120.5 | |
| C-O-C | 118.0 | |
| C(ar)-C(acetate)-C(=O) | 112.0 | |
| O=C-O(ester) | 124.0 | |
| Dihedral Angles (°) | C-C-C-O(methoxy) | ~0 or ~180 |
| C(ar)-C(acetate)-C(=O)-O | ~180 |
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Charge Distribution
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability.
A low HOMO-LUMO gap suggests that the molecule is more likely to be reactive. In this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO might be centered on the ester group or the antibonding orbitals associated with the C-Br bond. Analysis of the charge distribution, often using methods like Mulliken or Natural Population Analysis (NPA), would reveal the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.
FMO Properties and Charge Distribution (Hypothetical Data)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Partial Atomic Charges | |
| O(methoxy) | -0.55 e |
| O(carbonyl) | -0.60 e |
| Br | -0.05 e |
| C(carbonyl) | +0.70 e |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Different colors on the MEP map indicate different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the methoxy and carbonyl groups.
Blue regions indicate positive electrostatic potential, corresponding to areas that are electron-deficient. These are potential sites for nucleophilic attack. Positive regions might be found around the hydrogen atoms of the methyl groups and the carbonyl carbon.
Green regions represent areas of neutral potential.
The MEP map provides a more nuanced view of reactivity than simple atomic charges.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, which are electron delocalizations from a filled donor orbital to an empty acceptor orbital.
For this compound, NBO analysis could reveal:
Delocalization of the lone pairs on the oxygen atoms of the methoxy and ester groups into antibonding orbitals of the phenyl ring (n → π* interactions).
Interactions involving the bromine atom's lone pairs.
The nature and strength of the various bonds within the molecule.
Key NBO Interactions (Hypothetical Data)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O, methoxy) | π(C-C, ring) | ~5-10 |
| LP (O, carbonyl) | π(C-O, ester) | ~20-30 |
| π (C-C, ring) | σ*(C-Br) | ~1-2 |
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts (δ) for ¹H and ¹³C can be calculated. These predictions are valuable for assigning peaks in experimental spectra and for confirming the molecular structure.
IR (Infrared): The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of characteristic absorption bands in an experimental IR spectrum, such as the C=O stretch of the ester, the C-O stretches of the ether and ester, and various aromatic C-H and C-C vibrations.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions, providing the absorption wavelengths (λ_max) and oscillator strengths. This helps in understanding the electronic excitations within the molecule, which are typically π → π* transitions in the aromatic system.
Predicted Spectroscopic Data (Hypothetical)
| Spectrum | Feature | Predicted Value |
| ¹³C NMR | C=O | ~170 ppm |
| C-Br | ~115 ppm | |
| C-O(methoxy) | ~155 ppm | |
| O-CH₃ (methoxy) | ~56 ppm | |
| O-CH₃ (ester) | ~52 ppm | |
| IR | C=O stretch | ~1735 cm⁻¹ |
| C-O stretch (ether) | ~1250 cm⁻¹ | |
| C-O stretch (ester) | ~1150 cm⁻¹ | |
| UV-Vis | λ_max | ~275 nm (π → π*) |
Reaction Pathway Elucidation and Transition State Analysis for Key Transformations
While specific reaction studies for this compound are scarce, computational chemistry could be employed to investigate its reactivity in various transformations. For example, one could study its behavior in cross-coupling reactions (e.g., Suzuki or Heck coupling at the C-Br bond) or reactions involving the ester functionality (e.g., hydrolysis or amidation).
This type of study involves:
Proposing a reaction mechanism: Identifying all elementary steps, including reactants, intermediates, transition states, and products.
Locating transition states (TS): Finding the saddle point on the potential energy surface that connects reactants and products for each step. This is a critical and computationally intensive task.
Calculating activation energies (E_a): The energy difference between the transition state and the reactants.
These calculations would provide a deep, quantitative understanding of the reaction's feasibility, kinetics, and selectivity. For instance, a computational study could predict whether a Suzuki coupling would be favorable and what the energy barrier for the oxidative addition of a palladium catalyst to the C-Br bond would be.
Thermodynamic and Kinetic Profiling of Reactions Involving this compound
The thermodynamic and kinetic feasibility of chemical transformations involving this compound is of significant interest for understanding its reactivity and potential synthetic applications. Computational chemistry provides a powerful tool to investigate these aspects at a molecular level, offering insights into reaction pathways and energetics. This section delves into the theoretical examination of the thermodynamic and kinetic parameters that govern the reactions of this compound.
Enthalpy and Gibbs Free Energy Changes of Reactions
The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both the enthalpy change (ΔH) and the entropy change (ΔS) of the system. savemyexams.com A negative ΔG indicates a spontaneous, or thermodynamically favorable, process. savemyexams.com The standard Gibbs free energy change can be calculated using the standard Gibbs free energies of formation of the products and reactants or through the equation ΔG° = ΔH° - TΔS°. savemyexams.com
While specific experimental or extensive computational studies on the thermochemistry of this compound are not widely available in the reviewed literature, the principles of thermodynamics provide a framework for such investigations. For example, the substitution of the bromine atom or the hydrolysis of the ester group would each have a characteristic enthalpy and Gibbs free energy change that could be predicted computationally.
Interactive Data Table: Hypothetical Thermodynamic Data for a Reaction of this compound
Note: The following data is illustrative and based on general principles of organic reactions. Specific computational studies are required for accurate values for this compound.
| Reaction Coordinate | ΔH (kcal/mol) | ΔG (kcal/mol) | Thermodynamic Feasibility |
| Reactants | 0 | 0 | - |
| Transition State | Value | Value | Not applicable |
| Products | Value | Value | Spontaneous/Non-spontaneous |
Activation Energy Barriers and Reaction Rate Predictions
Beyond thermodynamic stability, the kinetic aspect of a reaction, governed by the activation energy (Ea), determines how fast a reaction proceeds. The activation energy represents the minimum energy required for reactants to transform into products and is a critical parameter in predicting reaction rates. A lower activation energy corresponds to a faster reaction.
Computational methods are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of their corresponding activation energies. This information is vital for predicting the rate constant of a reaction, often guided by transition state theory.
Kinetic profiling through computational studies can reveal the mechanism of a reaction, for instance, whether a substitution reaction involving this compound proceeds through an SN1 or SN2 pathway. Furthermore, understanding the factors that influence the activation energy, such as solvent effects or the presence of a catalyst, can be crucial for optimizing reaction conditions. nih.gov While specific kinetic data for reactions of this compound is not readily found in the literature, theoretical models provide a robust framework for its prediction.
Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound
Note: The following data is for illustrative purposes. Accurate values would require specific computational modeling of the reaction pathway.
| Reaction Step | Activation Energy (Ea) (kcal/mol) | Predicted Relative Rate |
| Step 1 | Value | Fast/Slow |
| Step 2 | Value | Fast/Slow |
| Overall Reaction | - | Rate-determining step dependent |
Future Perspectives and Emerging Research Avenues for Methyl 2 3 Bromo 2 Methoxyphenyl Acetate
Development of Novel Catalytic Systems for Selective Functionalization
The chemical architecture of Methyl 2-(3-bromo-2-methoxyphenyl)acetate, featuring an aryl bromide, presents a prime opportunity for functionalization through modern catalytic cross-coupling reactions. The development and application of novel catalytic systems are pivotal for unlocking the synthetic potential of this molecule, enabling the creation of a diverse range of more complex structures.
Future research is likely to focus on palladium-catalyzed cross-coupling reactions, which are highly effective for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the site of the bromo-substituent. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling aryl halides with organoboron compounds, such as boronic acids or esters. libretexts.org The use of a palladium catalyst allows for the efficient synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials. arkat-usa.orgwikipedia.org For this compound, a Suzuki coupling could introduce a variety of aryl or heteroaryl groups, significantly increasing molecular complexity. Research into new ligand systems for the palladium catalyst could enhance reaction efficiency, broaden the substrate scope, and allow for milder reaction conditions. libretexts.org Studies involving ortho-substituted phenylboronic acids have shown that factors like an adjacent methoxy (B1213986) group can influence reaction selectivity, a relevant consideration for this specific substrate. beilstein-journals.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a leading method for constructing C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org This would allow for the introduction of primary or secondary amines onto the phenyl ring of the target compound. The development of this reaction has provided a facile route to aryl amines, which are prevalent in many biologically active molecules. wikipedia.org Modern catalyst systems show good tolerance for other functional groups, like the ester present in this compound. libretexts.orgrsc.org Future work could involve developing catalysts that are selective for this substrate and can operate under more sustainable conditions.
The table below outlines potential catalytic functionalization pathways for this compound.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Scaffold |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ with Phosphine (B1218219) Ligand | Biaryl Phenylacetate (B1230308) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ with Buchwald Ligand | N-Aryl Phenylacetate |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Co-catalyst | Alkynyl Phenylacetate |
| Heck-Mizoroki Reaction | Alkene | Pd(OAc)₂ | Alkenyl Phenylacetate |
These catalytic transformations would convert this compound from a simple building block into a range of high-value, functionalized intermediates suitable for further synthetic elaboration.
Exploration of this compound in Advanced Materials Applications
The derivatives synthesized from this compound via the catalytic methods described above are promising candidates for the creation of advanced materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of specialized organic molecules, including hole-transport materials, emissive materials, and host materials. arizona.edursc.org The synthesis of these complex molecules often relies on the step-wise construction from functionalized building blocks, frequently using cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination on aryl halide precursors. topmostchemical.comresearchgate.net
Precursor for Hole-Transport and Host Materials: Through Buchwald-Hartwig amination, this compound could be used to synthesize triarylamine derivatives. Triarylamines are a cornerstone class of materials used for hole-transport layers in OLEDs. arizona.edu Similarly, Suzuki coupling could be employed to build complex, rigid, and conjugated structures, such as carbazole-based systems, which are used as host materials in the emissive layer of high-efficiency phosphorescent OLEDs (PhOLEDs). rsc.orguq.edu.au
Tuning of Material Properties: The methoxy (-OCH₃) and methyl acetate (B1210297) (-CH₂COOCH₃) groups on the molecule are not merely passive components. These substituents can be used to fine-tune the physical and electronic properties of the final material. For instance, they can influence solubility, which is critical for solution-processed device fabrication, and modify the HOMO/LUMO energy levels, which directly impacts device efficiency and stability. arizona.edu The steric bulk of the ortho-methoxy group could also induce a twist in the molecular backbone, a strategy sometimes used to control intermolecular interactions and improve the performance of materials in the solid state. uq.edu.au
The following table illustrates the potential pathway from the starting compound to applications in advanced materials.
| Starting Precursor | Functionalization Reaction | Resulting Intermediate Class | Potential Advanced Material Application |
| This compound | Buchwald-Hartwig Amination | Substituted Triarylamines | Hole-Transport Layer (HTL) in OLEDs |
| This compound | Suzuki-Miyaura Coupling | Biaryl or Carbazole Derivatives | Host Material in Phosphorescent OLEDs |
| This compound | Sonogashira Coupling | Conjugated Aryl-Alkynes | Organic Semiconductors |
The strategic design of new materials based on this precursor could lead to next-generation organic electronic devices with improved performance and longevity.
Integration into Flow Chemistry Systems for Continuous Production
The synthesis and subsequent functionalization of fine chemicals like this compound are poised to be revolutionized by the adoption of flow chemistry. nih.gov This technology, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the production of pharmaceutical and specialty chemical intermediates. mt.comseqens.com
Key benefits of flow chemistry include:
Enhanced Safety: Flow reactors handle only small volumes of material at any given moment, which significantly reduces the risks associated with highly exothermic reactions or the use of hazardous reagents. seqens.comvapourtec.com For instance, bromination reactions, which use toxic and reactive molecular bromine, can be performed more safely by generating the hazardous reagent in situ and consuming it immediately within the flow system. researchgate.netmdpi.com
Improved Efficiency and Control: The high surface-area-to-volume ratio of flow reactors allows for superior heat and mass transfer. nih.gov This enables precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields, better selectivity, and faster reactions compared to batch processing. mt.com
Seamless Scalability: Scaling up a process from the laboratory to industrial production is often more straightforward in flow chemistry. chemicalindustryjournal.co.uk Instead of redesigning large, complex batch reactors, production can be increased by running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel).
Multi-step Synthesis: Flow systems allow for the coupling of multiple reaction steps in a continuous sequence, avoiding the need to isolate and purify intermediates. mdpi.com
A hypothetical continuous process involving this compound could involve the in situ flow bromination of its precursor, Methyl 2-(2-methoxyphenyl)acetate, followed by an immediate downstream functionalization, such as a Suzuki or Buchwald-Hartwig coupling, in a second flow reactor module. rsc.orgresearchgate.net Such a telescoped process would be highly efficient and sustainable. nih.govacs.org
The interactive table below summarizes the principal advantages of integrating the synthesis and functionalization of this compound into a flow chemistry workflow.
| Advantage | Description | Relevance to Target Compound |
| Safety | Minimizes the volume of hazardous reagents and intermediates at any given time. codebrewstudios.com | Enables safer handling of reagents for bromination and potentially energetic coupling reactions. |
| Efficiency | Precise control over reaction conditions leads to higher yields and purity. seqens.com | Optimizes product yield in both the synthesis and subsequent functionalization steps. |
| Speed | Accelerated reaction rates due to higher temperatures and pressures being safely achievable. vapourtec.com | Reduces overall production time for the compound and its derivatives. |
| Scalability | Straightforward transition from lab-scale optimization to pilot or full production. chemicalindustryjournal.co.uk | Facilitates efficient manufacturing of the intermediate for industrial applications. |
| Automation | Allows for automated optimization of reaction conditions and library synthesis. vapourtec.com | Rapidly screens optimal catalysts and conditions for the functionalization reactions. |
The integration of this compound into flow chemistry systems represents a significant step towards safer, more efficient, and sustainable chemical manufacturing.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-(3-bromo-2-methoxyphenyl)acetate, and what critical parameters influence reaction yields?
The synthesis typically involves bromination of a precursor phenylacetic acid derivative followed by esterification. For example, bromination using FeBr₃ under inert conditions (e.g., nitrogen atmosphere) minimizes side reactions, as seen in analogous bromo-phenylacetate syntheses . Esterification can be achieved via acid-catalyzed reactions (e.g., H₂SO₄) with methanol, requiring reflux for 6–12 hours and purification by column chromatography (silica gel, ethyl acetate/hexane eluent). Key parameters include catalyst loading (1–5 mol%), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for bromine to precursor) to maximize yields (typically 60–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?
- ¹H/¹³C NMR : Identifies substituent positions on the aromatic ring (e.g., methoxy at C2, bromo at C3) and ester functionality. Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while the methoxy group resonates at δ 3.8–3.9 ppm .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and methoxy C-O (1250–1050 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z ≈ 273 (calculated for C₁₀H₁₁BrO₃) with fragmentation patterns reflecting bromine loss . Discrepancies between predicted and observed data (e.g., unexpected splitting in NMR) should prompt re-evaluation of sample purity, solvent effects, or potential tautomerism. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .
Q. How can researchers determine the crystal structure of this compound, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (100 K) improves resolution. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule structures due to its robustness in handling heavy atoms (e.g., bromine) and anisotropic displacement parameters . Hydrogen bonding networks, critical for stability, are analyzed using graph-set notation (e.g., R₂²(8) motifs) to identify supramolecular interactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
The bromine atom at C3 acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Using Pd(PPh₃)₄ (2–5 mol%) and a base (e.g., K₂CO₃), aryl boronic acids or amines replace bromine via oxidative addition/reductive elimination. Steric hindrance from the methoxy group at C2 slows reactivity, requiring elevated temperatures (80–100°C) and longer reaction times (12–24 hours). Computational studies (DFT) suggest that electron-withdrawing methoxy groups stabilize transition states by reducing electron density at the reaction center .
Q. How do electronic effects of substituents on the phenyl ring influence the compound's participation in nucleophilic substitution reactions?
The meta -bromo and ortho -methoxy substituents create a polarized aromatic system. The methoxy group (+M effect) donates electron density to the ring, slightly deactivating it, while bromine (-I effect) withdraws electrons. This combination directs nucleophilic attack to the bromine-bearing C3 position. For example, in SNAr reactions with amines, the methoxy group at C2 stabilizes the Meisenheimer intermediate through resonance, lowering activation energy . Substituent effects are quantified via Hammett σ constants (σₘ for Br ≈ +0.39; σₒ for OMe ≈ -0.27) to predict reactivity trends .
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data in the structural analysis of this compound?
- Torsion Angle Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SCXRD-derived torsion angles. Deviations >5° suggest crystal packing effects or solvent interactions .
- Electrostatic Potential Maps : Overlay experimental (X-ray) and computed (Multiwfn) maps to identify discrepancies in electron density distribution, particularly around bromine and ester groups .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to explain packing anomalies not captured in gas-phase computations .
Q. In designing biological activity studies, what in vitro assays are most appropriate for evaluating the pharmacological potential of this compound derivatives?
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Structure-activity relationships (SAR) are established by modifying the methoxy/bromo positions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptor sites (e.g., COX-2 PDB: 3LN1). Docking scores correlate with experimental IC₅₀ data to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
